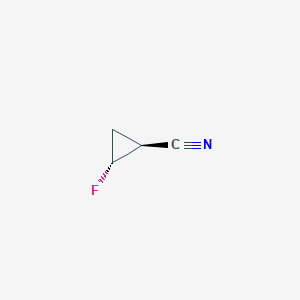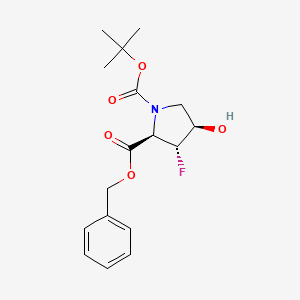
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group, a hydroxyl group, and a carboxylic acid esterified with a benzyl group. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst.
Protection with N-Boc Group: The final step involves protecting the amine group with the N-Boc group using tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester involves its interactions with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The N-Boc group protects the amine during reactions, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc (2R,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid: Similar structure but lacks the fluoro group.
N-Boc (2R,3R,4R)-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is unique due to the presence of the fluoro group, which can significantly influence its reactivity and interactions with biological targets. The combination of the fluoro and hydroxyl groups on the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C17H22FNO5 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-9-12(20)13(18)14(19)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,20H,9-10H2,1-3H3/t12-,13+,14+/m1/s1 |
InChI-Schlüssel |
XKVMYQMEYRBQHW-RDBSUJKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


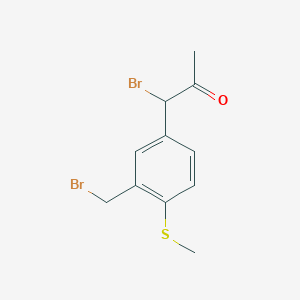
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
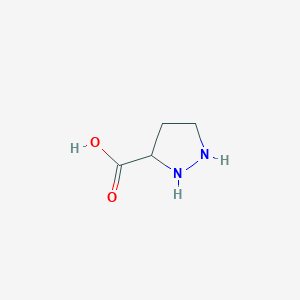
![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

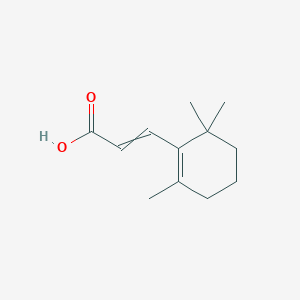
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
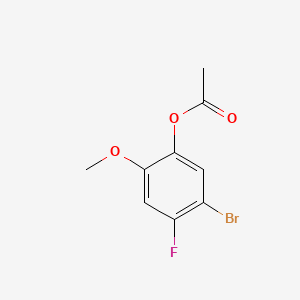
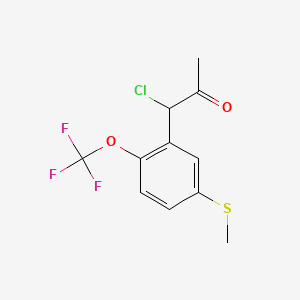
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
